N-(2-hydroxy-2-thiophen-2-ylpropyl)-4,4-dimethylcyclohexane-1-carboxamide
Description
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4,4-dimethylcyclohexane-1-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4,4-dimethylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-15(2)8-6-12(7-9-15)14(18)17-11-16(3,19)13-5-4-10-20-13/h4-5,10,12,19H,6-9,11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCWICMJEIZUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(=O)NCC(C)(C2=CC=CS2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-thiophen-2-ylpropyl)-4,4-dimethylcyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The key steps include:
Formation of the Thiophene Derivative: This involves the reaction of thiophene with appropriate reagents to introduce the hydroxy and propyl groups.
Cyclohexane Ring Formation: The cyclohexane ring is synthesized separately, often through hydrogenation of aromatic precursors.
Coupling Reaction: The thiophene derivative is then coupled with the cyclohexane derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4,4-dimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4,4-dimethylcyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-thiophen-2-ylpropyl)-4,4-dimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methoxybenzamide
- N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenoxyacetamide
- N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(phenylsulfonyl)propanamide
Uniqueness
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4,4-dimethylcyclohexane-1-carboxamide is unique due to its specific structural features, such as the presence of both a thiophene ring and a cyclohexane ring. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
